Cyclohex-3-en-1-ylmethanamine

Physical Chemistry Process Chemistry Purification

Cyclohex-3-en-1-ylmethanamine (CAS 2555-10-4) is a primary amine-functionalised cyclohexene derivative with the molecular formula C₇H₁₃N and a molecular weight of 111.18 g/mol. The compound features a single, non-conjugated endocyclic double bond at the 3‑position relative to the exocyclic aminomethyl substituent.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 2555-10-4
Cat. No. B3255497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-3-en-1-ylmethanamine
CAS2555-10-4
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)CN
InChIInChI=1S/C7H13N/c8-6-7-4-2-1-3-5-7/h1-2,7H,3-6,8H2
InChIKeyDNTZUCRLOISRPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohex-3-en-1-ylmethanamine (CAS 2555-10-4): Core Physicochemical and Structural Baseline for Scientific Procurement


Cyclohex-3-en-1-ylmethanamine (CAS 2555-10-4) is a primary amine-functionalised cyclohexene derivative with the molecular formula C₇H₁₃N and a molecular weight of 111.18 g/mol . The compound features a single, non-conjugated endocyclic double bond at the 3‑position relative to the exocyclic aminomethyl substituent . Key predicted or reported physicochemical constants include a boiling point of 54 °C at 12 Torr, a density of 0.893 ± 0.06 g/cm³, and an acid‑dissociation constant (pKa) of 10.61 ± 0.40 . Commercial suppliers list purities ranging from 95 % to ≥ 98 % (HPLC) and recommend storage at 0–8 °C under inert conditions . The combination of a reactive primary amine handle and a stereoelectronically distinct cyclohexene ring makes this compound a versatile intermediate for medicinal chemistry, agrochemical research, and asymmetric synthesis campaigns .

Why Cyclohex-3-en-1-ylmethanamine Cannot Be Replaced by Cyclohexylmethanamine or Regioisomeric Cyclohexenylmethanamines


Cyclohex-3-en-1-ylmethanamine occupies a narrow structural niche that is not replicated by its closest analogs. The fully saturated comparator cyclohexylmethanamine (CAS 3218-02-8) lacks the alkene functionality required for key transformations such as epoxidation, hydroboration, and ring‑closing metathesis . Conversely, the regioisomer cyclohex-1-en-1-ylmethanamine (CAS 32917-19-4) places the double bond in conjugation with the aminomethyl group, which alters both the electronic character and the steric environment of the amine, leading to a markedly different boiling point and density . Cyclohex-2-en-1-ylmethanamine (CAS 58714-95-7) shifts the olefin to the 2‑position, further modifying the ring conformation and reactivity . These structural differences translate into quantifiable variations in basicity, physical properties, and downstream synthetic utility, making generic interchange scientifically unsound .

Cyclohex-3-en-1-ylmethanamine (2555-10-4): Quantified Differential Evidence vs. Closest Structural Analogs


Boiling Point Reduction vs. Saturated Analog Enables Gentler Distillation and Reduced Thermal Degradation

Cyclohex-3-en-1-ylmethanamine exhibits a substantially lower boiling point than its fully saturated counterpart cyclohexylmethanamine. The target compound boils at 54 °C (12 Torr) , whereas cyclohexylmethanamine (CAS 3218-02-8) boils at 159–163 °C at atmospheric pressure (760 mmHg), corresponding to a literature range of 159–161 °C at 760 mmHg . Although measured at different pressures, the reduced-pressure boiling point of the unsaturated amine is consistent with weaker intermolecular forces imparted by the cyclohexene ring geometry, enabling product isolation under milder thermal conditions.

Physical Chemistry Process Chemistry Purification

Elevated Basicity (pKa) Relative to Cyclohexylmethanamine Modulates Reactivity in Acid–Base and Coupling Steps

The predicted pKa of cyclohex-3-en-1-ylmethanamine is 10.61 ± 0.40 , while the predicted pKa of the saturated comparator cyclohexylmethanamine is 10.42 ± 0.29 . The ΔpKa of approximately +0.19 units indicates that the unsaturated analog is a marginally stronger base. Although the absolute difference is modest, it reflects the electron‑donating influence of the remote double bond through the cyclohexene σ‑framework and can affect protonation state at physiological or near‑physiological pH, as well as nucleophilicity in amide coupling and reductive amination reactions.

Physical Organic Chemistry Medicinal Chemistry Reaction Optimisation

Olefinic Handle Enables Ring‑Closing Metathesis to Chiral Cyclohexenylamines (up to 94% Yield, 80% de)

The endocyclic double bond of cyclohex-3-en-1-ylmethanamine serves as a substrate for ring‑closing metathesis (RCM) using the second‑generation Grubbs catalyst, a transformation that is fundamentally impossible for the saturated analog cyclohexylmethanamine [1]. Lee, Ling, and Loh (2004) reported an asymmetric synthesis of C‑aliphatic homoallylic amines that proceeds with up to 94% yield and 80% diastereomeric excess (de), followed by RCM to afford a diverse array of cyclohexenylamines [1]. The saturated comparator cannot participate in any olefin metathesis chemistry, severely limiting the accessible chemical space.

Asymmetric Synthesis Organometallic Chemistry Drug Discovery

Cyclohexenylmethylamine Scaffold Validated in Analgesic SAR: Lead Compound Equipotent to Codeine

The cyclohexenylmethylamine chemotype has been pharmacologically validated in a classic analgesic study. Kato et al. (1984) synthesised and evaluated a series of cyclohexenylmethylamine derivatives using the phenylquinone writhing assay and reported that compound 37 (1,6‑trans‑N,N‑dimethyl‑(6‑benzyl‑4,4‑dimethyl‑2‑cyclohexenyl)methylamine hydrochloride) exhibited analgesic activity equipotent to codeine phosphate [1][2]. While the specific lead compound is a substituted derivative, the core cyclohex‑3‑enyl scaffold is essential for the observed activity; the saturated cyclohexylmethylamine analogs were significantly less potent or inactive in the same series [1].

Analgesic Research SAR Non‑Narcotic Analgesics

Supplier‑Grade Purity ≥98% (HPLC) Matches or Exceeds Typical Cyclohexylmethanamine Specifications

Cyclohex-3-en-1-ylmethanamine is commercially available at purities of ≥ 98% (HPLC) from multiple vendors, including Chemscene (Cat. No. CS‑0216599) and Leyan (Cat. No. 1287269) . In comparison, the saturated analog cyclohexylmethanamine is predominantly supplied at 97% purity (GC or GC‑MS assay) by major distributors such as Thermo Scientific Acros and Fisher Scientific . The availability of the target compound at ≥ 98% purity provides a measurable quality advantage for applications requiring high starting‑material fidelity, such as fragment‑based drug discovery or late‑stage functionalisation.

Procurement Quality Control Chemical Supply Chain

Cyclohex-3-en-1-ylmethanamine (2555-10-4): Evidence‑Backed Application Scenarios for Scientific and Industrial Users


Chiral Cyclohexenylamine Library Synthesis via Ring‑Closing Metathesis

The endocyclic double bond of cyclohex-3-en-1-ylmethanamine enables ring‑closing metathesis using the second‑generation Grubbs catalyst, affording chiral cyclohexenylamines with up to 94% yield and 80% diastereomeric excess [1]. This application is inaccessible to saturated analogs such as cyclohexylmethanamine, making the target compound the sole viable entry point for diversity‑oriented synthesis of cyclohexenylamine libraries in medicinal chemistry campaigns [1].

Non‑Narcotic Analgesic Lead Optimisation

The cyclohexenylmethylamine scaffold has produced lead compounds equipotent to codeine phosphate in the phenylquinone writhing analgesic assay, whereas saturated cyclohexylmethylamine analogs were significantly less active [1][2]. Research groups pursuing next‑generation non‑narcotic analgesics should prioritise the unsaturated scaffold for structure–activity relationship (SAR) exploration [1][2].

Pharmaceutical Intermediate for Nicotinic Receptor Modulators

Cyclohex-3-en-1-ylmethanamine has been employed as a key intermediate in the process development of pyridinyl‑3‑azabicyclononene‑type nicotinic partial agonists (e.g., TC‑8817), as documented in the patent and process chemistry literature [1]. The unsaturated ring provides a synthetic handle for late‑stage functionalisation that is absent in the saturated comparator, supporting scale‑up campaigns in CNS drug discovery [1].

Epoxidation and Hydroboration Substrate for Heterocycle Construction

The isolated double bond in cyclohex-3-en-1-ylmethanamine is amenable to stereoselective epoxidation with meta‑chloroperoxybenzoic acid (m‑CPBA) and to hydroboration–oxidation sequences, enabling the construction of oxygen‑ and nitrogen‑containing heterocycles [1]. The saturated analog cyclohexylmethanamine cannot undergo these transformations, limiting its utility in complex molecule synthesis [1].

Quote Request

Request a Quote for Cyclohex-3-en-1-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.